molecular formula C19H21Cl2N3O2 B8137527 (R)-7-(Quinuclidin-3-ylamino)-3H-phenoxazin-3-one dihydrochloride

(R)-7-(Quinuclidin-3-ylamino)-3H-phenoxazin-3-one dihydrochloride

Cat. No.: B8137527
M. Wt: 394.3 g/mol
InChI Key: OSUYQDJEMFLMRD-RMRYJAPISA-N
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Description

®-7-(Quinuclidin-3-ylamino)-3H-phenoxazin-3-one dihydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinuclidine moiety linked to a phenoxazinone core, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-7-(Quinuclidin-3-ylamino)-3H-phenoxazin-3-one dihydrochloride typically involves multiple steps, starting with the preparation of the quinuclidine derivative. One common method includes the hydrogenation of quinuclidinone to obtain quinuclidin-3-ylamine, which is then coupled with a phenoxazinone precursor under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

®-7-(Quinuclidin-3-ylamino)-3H-phenoxazin-3-one dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized phenoxazinone compounds .

Scientific Research Applications

®-7-(Quinuclidin-3-ylamino)-3H-phenoxazin-3-one dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-7-(Quinuclidin-3-ylamino)-3H-phenoxazin-3-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The quinuclidine moiety is known to interact with muscarinic receptors, potentially modulating their activity. This interaction can influence various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-7-(Quinuclidin-3-ylamino)-3H-phenoxazin-3-one dihydrochloride stands out due to its unique combination of a quinuclidine moiety and a phenoxazinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

7-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]amino]phenoxazin-3-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2.2ClH/c23-14-2-4-16-19(10-14)24-18-9-13(1-3-15(18)21-16)20-17-11-22-7-5-12(17)6-8-22;;/h1-4,9-10,12,17,20H,5-8,11H2;2*1H/t17-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUYQDJEMFLMRD-RMRYJAPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)NC3=CC4=C(C=C3)N=C5C=CC(=O)C=C5O4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@H](C2)NC3=CC4=C(C=C3)N=C5C=CC(=O)C=C5O4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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